molecular formula C12H13N3O B561838 N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide CAS No. 1217846-28-0

N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide

Cat. No.: B561838
CAS No.: 1217846-28-0
M. Wt: 215.256
InChI Key: LBUGXHLSGRNSOZ-SNVBAGLBSA-N
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Description

N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide is a compound belonging to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse applications in medicinal chemistry, particularly due to its structural similarity to biologically active molecules such as histidine and histamine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide typically involves the reaction of imidazole with an appropriate carboxylic acid derivative. One common method is the reaction of imidazole with an activated ester of ®-(+)-1-phenylethyl carboxylic acid under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions: N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cytochrome P450 enzymes.

    Medicine: Investigated for its antifungal and antimicrobial properties. It is also explored as a potential anticancer agent due to its ability to interfere with cellular signaling pathways.

    Industry: Utilized in the development of new materials with specific electronic properties

Comparison with Similar Compounds

Comparison: N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide is unique due to its specific structural configuration, which imparts distinct biological activities. Unlike prochloraz, which is primarily used in agriculture, N-[®-(+)-1-Phenylethyl]imidazole-1-carboxamide has broader applications in medicinal chemistry. Compared to ketoconazole and clotrimazole, it offers a different spectrum of enzyme inhibition, making it a valuable compound for targeted therapeutic applications .

Properties

IUPAC Name

N-[(1R)-1-phenylethyl]imidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-10(11-5-3-2-4-6-11)14-12(16)15-8-7-13-9-15/h2-10H,1H3,(H,14,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUGXHLSGRNSOZ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654520
Record name N-[(1R)-1-Phenylethyl]-1H-imidazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217846-28-0
Record name N-[(1R)-1-Phenylethyl]-1H-imidazole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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